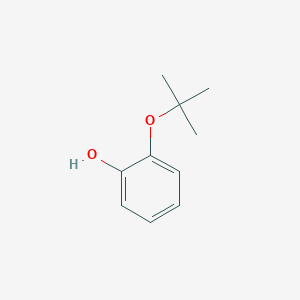

2-Tert-butoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGFADRHLIZQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butoxyphenol

Disclaimer: Publicly available scientific data on 2-tert-butoxyphenol (CAS: 23010-10-8) is exceedingly scarce. The majority of accessible information relates to the structurally distinct compound, 2-tert-butylphenol (CAS: 88-18-6). This guide summarizes the limited confirmed data for this compound and outlines the data categories that would be included in a comprehensive technical whitepaper. Researchers should exercise extreme caution and verify all data through experimental analysis.

Molecular Identity and Physical Properties

This section provides fundamental identification and physical data for this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]phenol | PubChem |

| Synonyms | o-tert-Butoxyphenol, 2-(TERT-BUTOXY)PHENOL | PubChem[1] |

| CAS Number | 23010-10-8 | Pharmaffiliates |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1O | |

| InChI Key | CEGFADRHLIZQIP-UHFFFAOYSA-N |

Physical Properties

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. This section would typically contain detailed experimental spectra and their interpretations.

Note: No reliable experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was found in publicly accessible databases. The following subsections describe the expected data.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the tert-butyl protons, the aromatic protons, and the hydroxyl proton.

¹³C NMR Spectroscopy

A carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would identify all unique carbon environments in the this compound molecule. This would include the carbons of the tert-butyl group, the aromatic ring, and the carbon atoms bonded to the oxygen atoms.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-O stretching of the ether and phenol, and C-H stretches of the aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry would provide the mass-to-charge ratio of the parent ion, confirming the molecular weight. The fragmentation pattern would offer further structural information.

Synthesis and Reactivity

This section would detail the synthetic routes to this compound and describe its chemical reactivity.

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not currently available in the reviewed literature. A potential synthetic route could involve the Williamson ether synthesis, reacting catechol (1,2-dihydroxybenzene) with a tert-butyl halide in the presence of a base. However, this is a hypothetical pathway and would require experimental validation.

Below is a generalized workflow for the synthesis and purification of a chemical compound like this compound.

Reactivity

Information regarding the specific chemical reactivity of this compound is not well-documented. Based on its structure, it would be expected to undergo reactions typical of phenols, such as electrophilic aromatic substitution, although the bulky tert-butoxy group may exert significant steric hindrance. The phenolic hydroxyl group can also participate in reactions such as esterification and etherification.

Applications

This compound is described as a "useful research chemical"; however, specific applications in drug development or other scientific fields are not detailed in the available literature. Its structural similarity to other hindered phenols suggests potential applications as an antioxidant or as a building block in organic synthesis.

Safety and Handling

Conclusion

This technical guide highlights the significant lack of publicly available experimental data for this compound. While its basic molecular identifiers are known, critical information regarding its physical properties, spectroscopic data, synthesis, reactivity, and safety is absent. Further experimental investigation is required to fully characterize this compound and to enable its potential application in research and development.

References

Spectroscopic and Analytical Profile of 2-Tert-butoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the spectroscopic properties of 2-tert-butoxyphenol (C₁₀H₁₄O₂). Due to the limited availability of publicly accessible, comprehensive spectral data for this specific compound, this document compiles available information and presents representative data and methodologies based on closely related analogs and general principles of phenolic compound analysis. The guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecules.

Chemical Identity and Properties

This compound is an organic aromatic compound. The presence of the bulky tert-butoxy group ortho to the hydroxyl group influences its chemical reactivity and spectroscopic characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₂ | PubChem[1] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]phenol | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| CAS Number | 23010-10-8 | Pharmaffiliates[2] |

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for this compound is scarce. The following tables present a summary of expected and reported spectral characteristics, drawing from general knowledge of phenol spectroscopy and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and ether functional groups, as well as aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| ~3550-3200 | O-H stretch (phenol) | Strong, broad |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2970-2850 | Aliphatic C-H stretch | Strong |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1250-1200 | Aryl-O stretch (ether) | Strong |

| ~1200-1000 | Alkyl-O stretch (ether) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shift of the hydroxyl proton can be variable and concentration-dependent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 4H | Aromatic protons |

| ~4.5-5.5 | Singlet | 1H | Phenolic OH |

| ~1.3 | Singlet | 9H | tert-butyl protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the tert-butoxy group.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-145 | C-O (phenolic) |

| ~145-140 | C-O (ether) |

| ~125-115 | Aromatic CH carbons |

| ~80 | Quaternary C (tert-butyl) |

| ~29 | Methyl C (tert-butyl) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. A 1971 study noted the mass spectrum of a derivative of this compound was consistent with its expected structure[3].

| m/z Ratio | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 151 | Loss of a methyl group ([M-CH₃]⁺) |

| 110 | Loss of isobutylene ([M-C₄H₈]⁺) |

| 94 | Loss of the tert-butoxy group ([M-OC₄H₉]⁺) |

| 57 | tert-butyl cation ([C₄H₉]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR : A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, multiplicities, and integrations are determined.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol, dichloromethane).

-

Data Acquisition :

-

Ionization : Electron Ionization (EI) is a common method for generating fragments.

-

Analysis : The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

-

-

Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Potential Biological Relevance

While specific signaling pathways involving this compound are not well-documented in publicly available literature, related compounds have been studied. For instance, certain bacterial strains have been shown to degrade 4-tert-butoxyphenol, an isomer of the title compound[4]. This suggests potential biodegradability and interaction with microbial metabolic pathways. The general class of alkylphenols, to which this compound belongs, is of interest in environmental science and toxicology.

The following diagram illustrates a hypothetical metabolic pathway for an alkoxyphenol, based on known microbial degradation mechanisms.

Caption: Hypothetical microbial degradation pathway.

References

2-Tert-butoxyphenol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-tert-butoxyphenol and its structural analogs. Due to a lack of comprehensive safety data for this compound, this guide draws heavily on information from the closely related compounds 4-tert-butoxyphenol and 2-tert-butylphenol. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards and after consulting the most current Safety Data Sheet (SDS) for the specific chemical being used.

Introduction

This compound is a substituted phenol derivative with potential applications in organic synthesis and drug development. As with any laboratory chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of researchers and the integrity of experimental work. This guide provides an in-depth overview of the known and anticipated safety considerations for this compound, based on available data for it and its structural isomers and analogs.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available data for this compound and its related compounds, 4-tert-butoxyphenol and 2-tert-butylphenol, to provide a comparative safety profile.

Table 1: Physicochemical Properties

| Property | This compound | 4-Tert-butoxyphenol | 2-Tert-butylphenol |

| CAS Number | 23010-10-8[1] | 2460-87-9 | 88-18-6[2] |

| Molecular Formula | C₁₀H₁₄O₂[1] | C₁₀H₁₄O₂[3] | C₁₀H₁₄O[2] |

| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol [3] | 150.22 g/mol |

| Appearance | Not available | Not available | Colorless to yellow liquid[4] |

| Boiling Point | Not available | Not available | 224 °C @ 760 mmHg[2] |

| Melting Point | Not available | Not available | -7 °C[2] |

| Flash Point | Not available | Not available | 80 °C (closed cup)[4] |

| Vapor Pressure | Not available | Not available | 0.05 mmHg @ 20 °C[2] |

| Specific Gravity | Not available | Not available | 0.970[2] |

Table 2: Toxicological Data (based on analogs)

| Hazard | 4-Tert-butoxyphenol | 2-Tert-butylphenol |

| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[5] | Corrosive, Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Toxicity[6] |

| Acute Oral Toxicity | Not available | LD50 (Rat): 300-2000 mg/kg bw/day[6] |

| Acute Dermal Toxicity | Not available | LD50 (Rabbit): 705 mg/kg bw (female), 1373 mg/kg bw (male)[6] |

| Health Effects | Causes skin and serious eye irritation.[5] | Causes severe skin and eye burns.[4] Vapors can irritate the respiratory tract.[4] Harmful if swallowed or absorbed through the skin. |

Hazard Identification and GHS Classification

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on best practices for handling substituted phenols and should be strictly adhered to when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Gloves should be inspected before each use and changed immediately if contaminated.

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[7]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2]

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4]

-

Store separately from food and feedstuffs.[4]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures

First Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows for this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Hierarchy of controls for mitigating exposure to this compound.

References

- 1. CAS 23010-10-8 | 2-(Tert-butoxy)phenol - Synblock [synblock.com]

- 2. fishersci.com [fishersci.com]

- 3. p-Tert-butoxyphenol | C10H14O2 | CID 2773621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1549 - 2-TERT-BUTYLPHENOL [inchem.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. cymitquimica.com [cymitquimica.com]

2-Tert-butoxyphenol: A Technical Overview of Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-tert-butoxyphenol (CAS No. 23010-10-8). While quantitative solubility data remains limited in publicly accessible literature, this document synthesizes qualitative descriptions and relevant physicochemical properties to inform its handling and use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| CAS Number | 23010-10-8 | - |

| Appearance | Colorless liquid | ResearchGate[2] |

| Boiling Point | 81–83 °C at 4 mmHg | ResearchGate[2] |

| Density | 1.03 g/cm³ at 25 °C | ResearchGate[2] |

Solubility Profile

Qualitative Solubility Data:

| Solvent | Solubility Description | Source |

| Dichloromethane (CH₂Cl₂) | Well soluble | ResearchGate[2] |

| Toluene | Well soluble | ResearchGate[2] |

| Diethyl ether (Et₂O) | Well soluble | ResearchGate[2] |

| Hexane | Slightly soluble | ResearchGate[2] |

The structural characteristics of this compound, specifically the presence of both a polar hydroxyl group and a nonpolar tert-butoxy group, suggest its enhanced solubility in a variety of organic solvents.[2]

Experimental Protocols for Solubility Determination

Specific experimental protocols for determining the solubility of this compound have not been identified in the surveyed literature. However, a general methodology for determining the solubility of a solid compound in a solvent, often referred to as the "shake-flask method," is described below. This method is a standard approach and can be adapted for liquid solutes like this compound.

General Shake-Flask Method for Solubility Determination:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container, typically a flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow any undissolved solute to settle. Centrifugation may be employed to facilitate a clear separation of the saturated solution from the excess solute.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying organic compounds. A calibration curve is first established using solutions of known concentrations.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

UV-Vis Spectroscopy: Applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

-

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a logical relationship for solvent selection based on polarity.

References

An In-depth Technical Guide to 2-Tert-butoxyphenol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butoxyphenol, a valuable research chemical. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its conceptual origins can be traced to the broader development of alkylated phenols and the well-established Williamson ether synthesis. This document details its physicochemical properties, outlines established and potential synthetic protocols, and explores its relevance in modern chemical research.

Historical Context and Discovery

The precise first synthesis of this compound is not clearly documented in seminal historical chemical literature. However, the intellectual framework for its creation lies in two key areas of 19th-century organic chemistry: the study of phenols and the development of ether synthesis methodologies.

The investigation of alkylated phenols was an active area of research. For instance, the acid-catalyzed reaction of phenol with isobutylene to produce tert-butylated phenols was described as early as 1890. While this work focused on C-alkylation (e.g., 2-tert-butylphenol and 2,4,6-tri-tert-butylphenol), it highlights the early interest in modifying the phenol scaffold.

The most probable route to the first synthesis of this compound is the Williamson ether synthesis , a method developed in the 1850s. This reaction, involving an alkoxide and an alkyl halide, became a fundamental method for the preparation of ethers. The application of this synthesis to a catechol derivative would logically lead to this compound.

Below is a logical workflow diagram illustrating the likely historical synthetic pathway.

An In-depth Technical Guide to 2-Tert-butoxyphenol: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-tert-butoxyphenol, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The compound with the formal IUPAC name 2-[(2-methylpropan-2-yl)oxy]phenol is commonly known as This compound .[1] It is also referred to by other synonyms, providing a quick reference for literature and database searches.

Synonyms:

-

2-(TERT-BUTOXY)PHENOL[1]

-

o-t-butoxyphenol[1]

-

Phenol, 2-(1,1-dimethylethyl)- (for the related compound 2-tert-butylphenol)[2]

-

o-tert-Butylphenol (for the related compound 2-tert-butylphenol)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key computed and experimental properties. For comparative purposes, experimental data for the related compound, 2-tert-butylphenol, is also included.

| Property | This compound (Computed) | 2-tert-butylphenol (Experimental) |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O |

| Molecular Weight | 166.22 g/mol [1] | 150.22 g/mol |

| Boiling Point | Not available | 223 °C at 760 mm Hg[3] |

| Melting Point | Not available | -6.8 °C[3] |

| Density | Not available | 0.9783 g/cm³ at 20 °C[3] |

| logP (Octanol-Water) | 2.3[1] | 3.31[3] |

| Vapor Pressure | Not available | 0.00015 mm Hg[3] |

| Solubility | Not available | Soluble in alcohol, very soluble in ether, soluble in alkali and carbon tetrachloride.[3] |

| Refractive Index | Not available | 1.523 at 20°C |

| Flash Point | Not available | 102 °C (Pensky-Martens closed cup) |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol (1,2-dihydroxybenzene) is reacted with a tert-butylating agent in the presence of a base.

Reaction: Catechol + tert-Butyl Halide → this compound

Materials and Reagents

-

Catechol

-

tert-Butyl bromide (or tert-butyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add catechol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

-

Addition of Alkylating Agent: While stirring, add tert-butyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and allow it to react for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Role in Drug Discovery and Development

While specific studies on the biological activity of this compound are limited in publicly available literature, the structural motif of a substituted phenol with a bulky tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes. It can also provide steric hindrance, which can be used to modulate the interaction of the molecule with its biological target or to protect a nearby functional group from metabolic degradation.

Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a tert-butoxy group could modulate these activities and introduce new pharmacological properties. Therefore, this compound represents a valuable scaffold for the synthesis of novel compounds for screening in drug discovery programs.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conceptual Role in Drug Discovery

This diagram conceptualizes how a substituted phenol like this compound can serve as a starting point in a drug discovery pipeline.

Caption: Conceptual workflow for drug discovery from a phenol scaffold.

References

- 1. This compound | C10H14O2 | CID 14252192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols for 2-Tert-butoxyphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tert-butoxyphenol as a versatile building block and protecting group in organic synthesis. Detailed protocols for its synthesis, application as a precursor for substituted phenols, and deprotection are provided, supported by quantitative data and reaction diagrams.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized as a protected form of catechol. The bulky tert-butyl group masks one of the hydroxyl functionalities, allowing for selective reactions at the other positions of the aromatic ring. This strategy is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butoxy group can be readily removed under acidic conditions to reveal the free hydroxyl group, making it an effective protecting group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]phenol[1] |

| CAS Number | 23010-10-8[1] |

| Appearance | Not available |

| Boiling Point | Not available |

| Storage | 2-8°C Refrigerator |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, involving the selective mono-alkylation of catechol.

Reaction Scheme: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.[2][3][4]

Materials:

-

Catechol

-

tert-Butyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[2]

-

Acetonitrile or Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[2]

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of catechol (1.0 eq.) in acetonitrile (15 volumes), add potassium carbonate (2.0 eq.).[2]

-

To this suspension, add tert-butyl bromide (1.1 eq.) at room temperature.

-

Stir the reaction mixture for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be gently heated.

-

After completion, filter the reaction mixture to remove inorganic salts.[2]

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or MTBE.

-

Wash the organic layer successively with water (2 x 10 volumes) and brine solution (15 ml).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (after chromatography) | >98% |

Application of this compound as a Precursor

This compound serves as an excellent starting material for the synthesis of various substituted phenols. The protected hydroxyl group allows for regioselective functionalization of the aromatic ring.

Reaction Scheme: Synthesis of a Substituted Phenol

Caption: General workflow for the synthesis of substituted catechols.

Experimental Protocol: ortho-Formylation and Deprotection (Illustrative Example)

This protocol describes a representative two-step synthesis of a substituted catechol from this compound.

Step 1: ortho-Formylation (Duff Reaction)

Materials:

-

This compound

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA) or Glycerol

Procedure:

-

Mix this compound (1.0 eq.) and hexamethylenetetramine (1.5 eq.) in trifluoroacetic acid or glycerol.

-

Heat the mixture to 100-150 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and hydrolyze by adding aqueous acid (e.g., 2M HCl).

-

Extract the product with ethyl acetate or a similar organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Step 2: Deprotection of the tert-Butoxy Group

Materials:

Procedure:

-

Dissolve the substituted this compound (1.0 eq.) in dichloromethane or chloroform (e.g., 30 mL for 18.6 mmol).[5]

-

Add trifluoroacetic acid (approx. 10 eq.) to the solution.[5]

-

Stir the mixture at room temperature overnight.[5]

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA.[5]

-

Dissolve the resulting oil in a minimal amount of chloroform and precipitate the product by adding it to a large volume of diethyl ether.[5]

-

Stir the suspension, then filter the precipitate, wash with diethyl ether, and dry under reduced pressure to obtain the final substituted catechol.[5]

Quantitative Data:

| Parameter | Step 1 Yield | Step 2 Yield |

| Typical Yield | 40-60% | 80-95%[5] |

Deprotection of this compound

The removal of the tert-butyl protecting group is a key step to unmask the hydroxyl functionality. This is typically achieved under acidic conditions.

Reaction Scheme: Acid-Catalyzed Deprotection

Caption: Deprotection of this compound to catechol.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

This protocol provides a detailed method for the cleavage of the tert-butyl ether.[5][6]

Materials:

Procedure:

-

Dissolve this compound (1.0 eq.) in dichloromethane or chloroform.

-

Add trifluoroacetic acid (5-10 eq.) and stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight, as monitored by TLC.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude catechol can be purified by recrystallization or column chromatography. For small scale, precipitation from a concentrated solution into a non-polar solvent like diethyl ether can be effective.[5]

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Reaction Time | 2-12 hours |

Logical Workflow for Utilizing this compound

The following diagram illustrates the logical steps involved in using this compound in a synthetic sequence.

Caption: Synthetic strategy using this compound.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of substituted phenols and catechols. Its use as a protecting group allows for high regioselectivity in aromatic functionalization reactions. The protocols provided herein offer robust methods for the synthesis, application, and deprotection of this compound, making it a valuable tool for researchers in organic and medicinal chemistry.

References

- 1. This compound | C10H14O2 | CID 14252192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of 2-Tert-butoxyphenol Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the deprotection of 2-tert-butoxyphenol ethers, a crucial step in various synthetic pathways. The tert-butyl ether is a robust protecting group for phenols, stable to a wide range of reaction conditions. Its removal, however, requires specific reagents and protocols. This document outlines three primary methods for this transformation: strong acid cleavage with trifluoroacetic acid (TFA), and milder Lewis acid-catalyzed deprotection using zinc bromide (ZnBr₂) or a combination of cerium(III) chloride and sodium iodide (CeCl₃/NaI).

Data Presentation: Comparison of Deprotection Methods

The following tables summarize the reaction conditions and reported yields for the deprotection of various aryl tert-butyl ethers, providing a comparative overview of the different methods. It is important to note that reaction conditions and yields can be substrate-dependent.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)

| Substrate | Reagents and Conditions | Time | Yield | Reference |

| N-Boc protected amino acid tert-butyl ester | TFA/CH₂Cl₂ (1:1) | 5 h | High | [1] |

| General Aryl tert-butyl ether | TFA in CH₂Cl₂ | 30 min | - | [2] |

| N-Boc Amine | 5 equiv. TFA in CH₂Cl₂, 60°C (microwave) | 30 min | High | [2] |

Note: Data for simple this compound is not explicitly available in the reviewed literature; the presented data is for analogous tert-butyl deprotections.

Table 2: Deprotection using Zinc Bromide (ZnBr₂)

| Substrate | Reagents and Conditions | Time | Yield | Reference |

| N-(PhF)amino acid tert-butyl ester | 500 mol% ZnBr₂ in CH₂Cl₂ | 24 h | Good | [1][3] |

| tert-Butyl esters | ZnBr₂ in CH₂Cl₂ | - | High | [4][5] |

| N-Boc secondary amines | Excess ZnBr₂ in CH₂Cl₂ | 3 h | High | [6] |

Note: While effective for tert-butyl esters and N-Boc groups, specific examples with yields for this compound were not found. The conditions are likely adaptable for phenolic ethers.

Table 3: Deprotection using Cerium(III) Chloride and Sodium Iodide (CeCl₃/NaI)

| Substrate | Reagents and Conditions | Time | Yield | Reference |

| Aryl tert-butyl ethers | Anhydrous CeCl₃, NaI in CH₃CN | - | - | |

| N-Boc-protected tert-butyl ester amino acids | 1.5 equiv. CeCl₃·7H₂O, 1.3 equiv. NaI in refluxing CH₃CN | 24 h (pre-reflux) | High | |

| p-Methoxybenzyl ethers | 1.5 equiv. CeCl₃·7H₂O, 1.5 equiv. NaI in refluxing wet CH₃CN | - | High |

Note: This method is highlighted for its mildness and chemoselectivity, particularly for aromatic tert-butyl ethers.

Experimental Protocols

The following are detailed methodologies for the key deprotection experiments cited.

Protocol 1: Deprotection of Aryl Tert-butyl Ethers using Trifluoroacetic Acid (TFA)

Materials:

-

Aryl tert-butyl ether

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the aryl tert-butyl ether in anhydrous dichloromethane (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenol.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of Aryl Tert-butyl Ethers using Zinc Bromide (ZnBr₂)

Materials:

-

Aryl tert-butyl ether

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Zinc bromide (ZnBr₂), anhydrous

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the aryl tert-butyl ether (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add anhydrous zinc bromide (5 mmol, 500 mol%).

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, add water (20 mL) to the reaction mixture and stir for an additional 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude phenol by flash column chromatography.

Protocol 3: Deprotection of Aryl Tert-butyl Ethers using Cerium(III) Chloride and Sodium Iodide (CeCl₃/NaI)

Materials:

-

Aryl tert-butyl ether

-

Acetonitrile (CH₃CN), anhydrous

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium iodide (NaI)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend cerium(III) chloride heptahydrate (1.5 equivalents) and sodium iodide (1.3-1.5 equivalents) in anhydrous acetonitrile.

-

Reflux the mixture for 1-2 hours to activate the reagent system.

-

Add the aryl tert-butyl ether (1 equivalent) to the refluxing suspension.

-

Continue to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by adding saturated sodium thiosulfate solution.

-

Add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the chemical processes and workflows associated with the deprotection of this compound ethers.

Caption: Reaction mechanisms for acid-catalyzed and Lewis acid-catalyzed deprotection.

Caption: A general experimental workflow for the deprotection of this compound ethers.

Caption: A decision tree to aid in selecting an appropriate deprotection method.

References

- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]

- 2. 74831-57-5|2-(tert-Butoxy)-4-(tert-butyl)phenol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

Applications of 2-Tert-butoxyphenol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butoxyphenol is a sterically hindered phenol that holds potential as a versatile building block in medicinal chemistry. The phenolic hydroxyl group, shielded by a bulky tert-butoxy group at the ortho position, imparts unique chemical properties that can be exploited in drug design. While detailed public-domain literature on the direct medicinal chemistry applications of this compound is limited, the broader class of hindered phenols, particularly those with tert-butyl substitutions, is well-established for its significant antioxidant, anti-inflammatory, and neuroprotective activities. These compounds are of great interest in the development of therapeutics for a range of diseases.

This document provides detailed application notes and protocols based on the activities of structurally related and representative hindered phenols, such as 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT). These examples serve as a practical guide for researchers looking to explore the potential of this compound and its derivatives in drug discovery.

Application Note 1: Anti-inflammatory Activity of Hindered Phenols

Hindered phenols, including derivatives of this compound, are recognized for their potential as anti-inflammatory agents. Their mechanism of action is often attributed to their antioxidant properties, which can mitigate the oxidative stress associated with inflammation. A notable example is the synergistic anti-inflammatory effect observed with combinations of BHT and BHA.[1][2] This combination has been shown to potently inhibit the expression of key pro-inflammatory genes, cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells.[1][2]

Quantitative Data: Inhibition of Pro-inflammatory Gene Expression

The following table summarizes the inhibitory effects of BHT, BHA, and their combination on the expression of Cox2 and Tnfa mRNA in RAW264.7 cells stimulated with LPS.

| Compound/Combination | Concentration (µM) | Inhibition of Cox2 mRNA Expression (%) | Inhibition of Tnfa mRNA Expression (%) |

| BHT | 50 | Slight | Slight |

| BHA | 50 | Slight | Slight |

| BHT + BHA (1:1) | 50 + 50 | Significantly Enhanced | Greatly Enhanced |

| BHT + TBP (1:1) | 50 + 50 | Slightly Enhanced | - |

| BHA + TBP (1:1) | 50 + 50 | Slightly Enhanced | - |

TBP: 2,4,6-tri-tert-butylphenol. Data adapted from a study on RAW264.7 cells.[1][2]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the methodology to assess the anti-inflammatory activity of test compounds by measuring the inhibition of LPS-induced pro-inflammatory gene expression in RAW264.7 cells.

1. Cell Culture and Treatment:

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with the test compounds (e.g., this compound derivatives) at various concentrations for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 3 hours.

2. RNA Extraction and cDNA Synthesis:

-

After incubation, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Quantify the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

3. Real-Time Polymerase Chain Reaction (RT-PCR):

-

Perform real-time PCR using the synthesized cDNA, specific primers for Cox2, Tnfa, and a housekeeping gene (e.g., 18S rRNA), and a suitable PCR master mix.

-

The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt) after normalization to the housekeeping gene.

Signaling Pathway: Inhibition of LPS-induced Pro-inflammatory Gene Expression

Caption: Simplified signaling pathway of LPS-induced inflammation and its inhibition by hindered phenols.

Application Note 2: this compound as a Synthetic Building Block

The chemical structure of this compound makes it an attractive starting material for the synthesis of more complex molecules in drug discovery. The phenolic hydroxyl group can be readily functionalized, and the tert-butoxy group can serve as a protecting group or a modulator of physicochemical properties such as lipophilicity. While specific examples of its use are not widespread in publicly available literature, its potential is evident from the synthesis of related hindered phenol-containing drugs.

Experimental Workflow: General Synthetic Strategy

The following diagram illustrates a general workflow for utilizing this compound as a building block for creating a library of derivatives for biological screening.

Caption: General synthetic workflow for the derivatization of this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The established antioxidant and anti-inflammatory properties of the closely related hindered phenols provide a strong rationale for the investigation of this compound derivatives as potential therapeutic agents. The protocols and data presented here, based on analogous compounds, offer a foundational framework for researchers to initiate their own studies into the synthesis and biological evaluation of novel drug candidates derived from this versatile building block. Further research into the specific applications of this compound is warranted to fully unlock its potential in the development of new medicines.

References

2-Tert-butoxyphenol: A Versatile Intermediate for Novel Antioxidant Synthesis

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Tert-butoxyphenol is a phenolic compound with potential as a versatile intermediate in the synthesis of novel antioxidant molecules. Its structure, featuring a hydroxyl group and a bulky tert-butoxy group on the aromatic ring, provides a unique scaffold for the development of new antioxidants with tailored properties. The hydroxyl group can act as a hydrogen donor to scavenge free radicals, a key mechanism of antioxidant action. The tert-butoxy group can enhance the lipophilicity of derivative molecules, potentially improving their incorporation into lipid membranes and protecting against lipid peroxidation. This document outlines the potential synthetic utility of this compound and provides a hypothetical protocol for the synthesis and evaluation of a novel antioxidant derivative.

While direct synthesis of widely recognized commercial antioxidants using this compound as a starting material is not extensively documented in publicly available literature, its chemical structure lends itself to established synthetic transformations for creating hindered phenolic antioxidants. The following sections detail a hypothetical synthetic pathway and evaluation method.

Hypothetical Synthesis of a Novel Antioxidant from this compound

A plausible synthetic route involves the ortho-alkylation of this compound to introduce an additional bulky substituent, thereby creating a hindered phenolic structure known to enhance antioxidant activity. This hypothetical example describes the synthesis of 2-tert-butoxy-6-methylphenol.

Experimental Protocol: Synthesis of 2-tert-butoxy-6-methylphenol

Materials:

-

This compound

-

Paraformaldehyde

-

Sodium borohydride

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formylation of this compound:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

-

Add paraformaldehyde (2 equivalents) and a catalytic amount of sodium hydroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, 3-(tert-butoxy)-2-hydroxybenzaldehyde.

-

-

Reduction of the Aldehyde:

-

Dissolve the crude 3-(tert-butoxy)-2-hydroxybenzaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude 2-tert-butoxy-6-methylphenol by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and remove the solvent to yield the final product as a solid or oil.

-

Data Presentation:

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2-tert-butoxy-6-methylphenol | This compound | Paraformaldehyde, Sodium borohydride, NaOH | 65-75 | >98 |

Evaluation of Antioxidant Activity

The antioxidant activity of the synthesized compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Synthesized 2-tert-butoxy-6-methylphenol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the synthesized compound and ascorbic acid in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the different concentrations of the synthesized compound or ascorbic acid to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| 2-tert-butoxy-6-methylphenol | (Experimental Value) |

| Ascorbic Acid (Control) | (Experimental Value) |

Visualizations

Caption: Hypothetical synthesis workflow for 2-tert-butoxy-6-methylphenol.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathways

The primary mechanism of action for phenolic antioxidants is the direct scavenging of free radicals. This interrupts the propagation of chain reactions that lead to cellular damage. By donating a hydrogen atom from its phenolic hydroxyl group, the antioxidant neutralizes a free radical, and the resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by bulky substituents, preventing it from initiating further radical reactions.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Application Notes and Protocols for 2-Tert-butoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Tert-butoxyphenol, a versatile organic compound with applications in synthesis and potentially in biological studies.

Compound Overview

This compound is an aromatic ether with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Its structure features a tert-butoxy group attached to a phenol ring at the ortho position. This compound can serve as a protected form of catechol, a valuable precursor in the synthesis of various pharmaceuticals and other fine chemicals. The tert-butyl group can be cleaved under acidic conditions to reveal the free hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]phenol | [1] |

| CAS Number | 23010-10-8 | [1] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from catechol and a tert-butylating agent. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[2]

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Materials:

-

Catechol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butyl bromide (t-BuBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of catechol (1.10 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g, 11 mmol of 60% dispersion) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add tert-butyl bromide (1.37 g, 10 mmol) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 60-70%

Table 2: Spectroscopic Data for this compound (Predicted)

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 4H, Ar-H), 5.50 (s, 1H, OH), 1.40 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 146.0, 145.5, 122.0, 120.5, 119.0, 115.0, 80.0, 29.0 |

| IR (KBr, cm⁻¹) | 3400 (O-H stretch), 3050 (Ar C-H stretch), 2980 (C-H stretch), 1590, 1500 (C=C stretch), 1240 (C-O stretch) |

| MS (EI, m/z) | 166 [M]⁺, 110 [M - C₄H₈]⁺, 57 [C₄H₉]⁺ |

Deprotection of this compound to Catechol

This protocol outlines the acid-catalyzed removal of the tert-butyl protecting group to yield catechol.

Reaction Workflow:

Caption: Deprotection of this compound Workflow.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.66 g, 10 mmol) in dichloromethane (50 mL).

-

Add trifluoroacetic acid (1.14 g, 10 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield catechol.

Expected Yield: >90%

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant potential of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Signaling Pathway (Conceptual):

Caption: DPPH Radical Scavenging Mechanism.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Table 3: Example Data for DPPH Assay

| Concentration of this compound (µg/mL) | Absorbance at 517 nm | % Scavenging |

| 0 (Control) | 0.850 | 0 |

| 10 | 0.723 | 15 |

| 25 | 0.595 | 30 |

| 50 | 0.425 | 50 |

| 100 | 0.213 | 75 |

Applications in Drug Development

This compound can be a valuable building block in medicinal chemistry. The protected catechol moiety allows for selective reactions at other positions of the molecule. Subsequent deprotection can unmask the catechol functionality, which is a common structural motif in many biologically active compounds, including neurotransmitters and their analogs. The antioxidant properties of the parent phenol and the revealed catechol may also be of interest in the development of drugs targeting oxidative stress-related diseases.

References

Application Note: Identification of 2-Tert-butoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Introduction

2-tert-butoxyphenol is a phenolic compound of interest in various fields, including chemical synthesis and as a potential impurity or metabolite in pharmaceutical and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for unambiguous identification. This document outlines a general GC-MS method that can be adapted and validated for the specific needs of the user.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte.

1.1. Liquid Samples (e.g., Water, Wine)

A common and efficient technique for liquid samples is Solid-Phase Microextraction (SPME).[1]

-

Apparatus: 20 mL SPME glass vial with a perforated cap and Teflon seal, SPME system with a polydimethylsiloxane (PDMS) coated fiber.[1]

-

Procedure:

-

Place 10 mL of the liquid sample into a 20 mL SPME vial.

-

For enhanced extraction efficiency, add approximately 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[1]

-

If an internal standard is used for quantification, add an appropriate amount of the standard solution to the sample.

-

Seal the vial and place it in the SPME autosampler.

-

Expose the SPME fiber to the headspace above the sample for a set time and temperature (e.g., 20 minutes at 40°C).[1]

-

After extraction, the fiber is retracted and introduced into the GC injector for thermal desorption.

-

1.2. Solid Samples (e.g., Soil, Tissue)

For solid samples, a solvent extraction followed by clean-up is typically required.

-

Apparatus: Sonicator, centrifuge, Kuderna-Danish apparatus or nitrogen evaporator.

-

Procedure:

-

Weigh 1-10 g of the homogenized solid sample into a glass container.

-

Add a suitable extraction solvent. A mixture of hexane and acetone is often effective for phenolic compounds.

-

Sonicate the mixture for a set period (e.g., 20 minutes) to ensure efficient extraction.

-

Separate the solvent extract from the solid residue by centrifugation or filtration.

-

The extract can be concentrated using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

The concentrated extract is then ready for GC-MS analysis.

-

1.3. Biological Fluids (e.g., Blood, Urine)

Extraction from biological fluids often involves liquid-liquid extraction or solid-phase extraction.

-

Apparatus: Centrifuge, vortex mixer, solid-phase extraction (SPE) cartridges.

-

Procedure (Liquid-Liquid Extraction):

-

To a known volume of the biological fluid, add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the analyte to a clean tube.

-

The extract can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |

| Injector Temperature | 260°C[1] |

| Injection Mode | Splitless (for trace analysis)[1] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[1] |

| Oven Temperature Program | Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C[1] |

| Mass Scan Range | m/z 40-450 |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Analysis and Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.

Table 2: Mass Spectral Data for Identification (based on 2-tert-butylphenol as a reference)

| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | ~9 min | 135 | 107, 150 |

Note: The retention time and mass spectrum should be confirmed by analyzing a pure standard of this compound under the same analytical conditions.

Experimental Workflow Diagram

Caption: Workflow for the identification of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and robust framework for the identification of this compound in a variety of sample matrices. The provided protocols for sample preparation and GC-MS analysis can be adapted and optimized to meet the specific requirements of the user's application. For quantitative analysis, it is essential to perform a full method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification.

References

Synthesis of 2-tert-butoxyphenol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-tert-butoxyphenol. This versatile starting material, featuring a sterically hindered tert-butoxy group ortho to a phenolic hydroxyl, offers unique reactivity and serves as a key building block in the synthesis of a range of compounds with potential applications in medicinal chemistry and materials science.

Introduction to Derivatization of this compound

This compound is a valuable starting material for creating a library of substituted phenolic compounds. The tert-butoxy group serves as a bulky protecting group for the ortho-hydroxyl, directing reactions to other positions on the aromatic ring and influencing the molecule's overall properties. Key synthetic transformations include O-alkylation of the phenolic hydroxyl group, electrophilic aromatic substitution on the benzene ring, and deprotection of the tert-butyl group to reveal a catechol moiety. These modifications allow for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of properties for materials science applications.

Key Synthetic Transformations and Protocols

This section outlines detailed protocols for common derivatization reactions of this compound.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the O-alkylation of the phenolic hydroxyl group of this compound. This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the phenol, attacks an alkyl halide.[1][2]

General Workflow for Williamson Ether Synthesis:

Figure 1. General workflow for the Williamson ether synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-(Benzyloxy)phenol

This protocol describes the synthesis of 2-(benzyloxy)phenol, a common derivative.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Alkyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-1-tert-butoxybenzene.

-